molecular formula C₂₀H₂₈O₂ B015971 4-Hydroxyretinal CAS No. 18344-42-8

4-Hydroxyretinal

Cat. No.: B015971
CAS No.: 18344-42-8
M. Wt: 300.4 g/mol
InChI Key: CYVVUYORRQQAQE-ITCDGTHUSA-N
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Description

4-Hydroxyretinal is a derivative of retinal, a form of vitamin A. It is characterized by the presence of a hydroxyl group at the fourth position of the cyclohexenyl ring. This compound plays a significant role in various biological processes, including vision, cell differentiation, and growth. It is a natural ligand for several retinoic acid receptors, which are crucial for gene transcription regulation .

Preparation Methods

4-Hydroxyretinal can be synthesized through several methods. One common approach involves the stereoselective synthesis using Horner–Wadsworth–Emmons and Stille cross-coupling reactions. The CBS method of ketone reduction is employed in the enantioface-differentiation step to provide the precursors for the synthesis of the this compound enantiomers . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

4-Hydroxyretinal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-oxoretinal.

    Reduction: Enzymatic reduction by alcohol dehydrogenase can convert it to 4-hydroxyretinol.

    Substitution: The hydroxyl group can participate in substitution reactions under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include 4-oxoretinal and 4-hydroxyretinol .

Scientific Research Applications

4-Hydroxyretinal has numerous applications in scientific research:

Mechanism of Action

4-Hydroxyretinal exerts its effects by binding to retinoic acid receptors, which are ligand-dependent transcription factors. Upon binding, it activates these receptors, leading to the transcription of genes involved in cell growth, differentiation, and apoptosis. The molecular targets include various genes regulated by retinoic acid receptors, and the pathways involved are crucial for maintaining cellular homeostasis .

Comparison with Similar Compounds

4-Hydroxyretinal is unique compared to other retinoids due to its specific hydroxylation at the fourth position. Similar compounds include:

    Retinal: The parent compound without the hydroxyl group.

    4-Oxoretinal: The oxidized form of this compound.

    4-Hydroxyretinoic acid: Another hydroxylated derivative with distinct biological activities.

The uniqueness of this compound lies in its specific interaction with retinoic acid receptors and its role in various biological processes .

Properties

IUPAC Name

(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14,19,22H,11,13H2,1-5H3/b8-6+,10-9+,15-7+,16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVVUYORRQQAQE-RMWYGNQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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